molecular formula C11H12ClNO4 B1625530 3-Butoxy-4-nitrobenzoyl chloride CAS No. 23442-21-9

3-Butoxy-4-nitrobenzoyl chloride

Cat. No.: B1625530
CAS No.: 23442-21-9
M. Wt: 257.67 g/mol
InChI Key: RSUQWBCEFFWCAD-UHFFFAOYSA-N
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Description

3-Butoxy-4-nitrobenzoyl chloride: is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoyl chloride, characterized by the presence of a butoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-nitrobenzoyl chloride typically involves the following steps:

    Nitration of 3-hydroxybenzoic acid: This step involves the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid.

    Esterification: The 3-hydroxy-4-nitrobenzoic acid is then esterified with ethanol to form ethyl 3-hydroxy-4-nitrobenzoate.

    Alkylation: The phenoxide ion is prepared from potash, and alkylation with 1-bromobutane supplies ethyl 3-butoxy-4-nitrobenzoate.

    Halogenation: The final step involves halogenation with thionyl chloride to produce this compound.

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: It can undergo hydrolysis to form the corresponding acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed:

    Substitution: Products include substituted benzoyl derivatives.

    Reduction: Products include 3-butoxy-4-aminobenzoyl chloride.

    Hydrolysis: Products include 3-butoxy-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 3-Butoxy-4-nitrobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzoyl derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It is also used in the synthesis of potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Butoxy-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    4-Nitrobenzoyl chloride: Similar structure but lacks the butoxy group.

    3-Butoxybenzoyl chloride: Similar structure but lacks the nitro group.

    3-Nitrobenzoyl chloride: Similar structure but lacks the butoxy group at the third position.

Uniqueness: 3-Butoxy-4-nitrobenzoyl chloride is unique due to the presence of both the butoxy and nitro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.

Properties

IUPAC Name

3-butoxy-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-3-6-17-10-7-8(11(12)14)4-5-9(10)13(15)16/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUQWBCEFFWCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537701
Record name 3-Butoxy-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23442-21-9
Record name 3-Butoxy-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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